molecular formula C13H16N2 B14302654 1-Butyl-2-phenyl-1H-imidazole CAS No. 122863-37-0

1-Butyl-2-phenyl-1H-imidazole

Katalognummer: B14302654
CAS-Nummer: 122863-37-0
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: UQWBCJHVNOKNTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a phenyl group attached to the carbon atom at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-2-phenyl-1H-imidazole can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Imidazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of 1-Butyl-2-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. Imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition leads to changes in cell membrane lipid composition, ultimately resulting in osmotic disruption or growth inhibition of the target cells .

Vergleich Mit ähnlichen Verbindungen

Conclusion

1-Butyl-2-phenyl-1H-imidazole is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study and application in scientific research.

Eigenschaften

CAS-Nummer

122863-37-0

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

1-butyl-2-phenylimidazole

InChI

InChI=1S/C13H16N2/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3

InChI-Schlüssel

UQWBCJHVNOKNTG-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=CN=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.